molecular formula C14H9NO5 B8780174 2-Benzoyl-5-nitrobenzoic acid CAS No. 2159-46-8

2-Benzoyl-5-nitrobenzoic acid

Cat. No.: B8780174
CAS No.: 2159-46-8
M. Wt: 271.22 g/mol
InChI Key: FWPIEGIWZHMCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-5-nitrobenzoic acid (: 2159-46-8) is an organic compound with the molecular formula C₁₄H₉NO₅ and a molecular weight of 271.23 g/mol, offered as a high-purity reagent for research applications . This compound features both a benzoic acid and a nitrobenzoyl group on its aromatic ring system, making it a versatile synthetic intermediate or building block in organic chemistry. While specific pharmacological studies on this exact molecule are not widely published, its structure suggests significant research value. Nitrobenzoic acid derivatives are extensively utilized in chemical synthesis. For instance, they can serve as protected forms of amines or as precursors in multi-step synthetic routes to more complex molecules, such as heterocycles and active pharmaceutical ingredients (APIs) . The presence of both electron-withdrawing groups and a carboxylic acid handle makes it a candidate for use in the development of novel compounds, including triazoles and tetrazoles, which are classes of molecules known to exhibit cholinesterase inhibitory activity in research settings . Furthermore, derivatives of nitrobenzoic acids are commonly employed in biochemical assay development; one prominent example is 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), known as Ellman's reagent, which is a standard tool for spectrophotometrically measuring thiol groups like those in glutathione (GSH) . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2159-46-8

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

2-benzoyl-5-nitrobenzoic acid

InChI

InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)11-7-6-10(15(19)20)8-12(11)14(17)18/h1-8H,(H,17,18)

InChI Key

FWPIEGIWZHMCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Benzoyl 5 Nitrobenzoic Acid

Synthetic Routes to 2-Benzoyl-5-nitrobenzoic Acid via Aromatic Functionalization

The introduction of the benzoyl group onto the aromatic ring is a critical step in the synthesis of this compound. This can be achieved through electrophilic acylation strategies or by the interconversion of existing functional groups.

Electrophilic Acylation Strategies for Benzoyl Moiety Introduction

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for introducing acyl groups to aromatic rings. In the context of synthesizing a precursor to the target molecule, such as 2-benzoylbenzoic acid, the reaction of benzene (B151609) with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride is a well-established industrial method.

The mechanism involves the formation of an acylium ion intermediate from the reaction between phthalic anhydride and the Lewis acid. This electrophile then attacks the benzene ring, leading to the formation of 2-benzoylbenzoic acid after hydrolysis.

Table 1: Reaction Conditions for Friedel-Crafts Acylation to form 2-Benzoylbenzoic Acid

Reactants Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
Phthalic anhydride, Benzene Aluminum chloride Excess Benzene 70-80 1-2 hours High

It is important to note that Friedel-Crafts acylation reactions are generally not effective on strongly deactivated aromatic rings. Therefore, introducing the benzoyl group to a pre-nitrated benzoic acid is typically not a viable strategy. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack.

Functional Group Interconversion Approaches for the Benzoyl Group

An alternative to direct acylation is the transformation of an existing functional group into a benzoyl group. A plausible and documented approach involves the oxidation of a benzyl group attached to the aromatic ring. This strategy is particularly useful if the nitro group is already in place.

For instance, the oxidation of a 2-benzyl-5-nitro-substituted aromatic precursor can yield the desired 2-benzoyl-5-nitro structure. Research on related heterocyclic systems, such as benzimidazoles, has demonstrated the feasibility of this transformation. The oxidation of 2-benzyl-5-nitrobenzimidazole to 2-benzoyl-5-nitrobenzimidazole has been successfully achieved using oxidizing agents like chromium trioxide in acetic acid. This suggests that a similar oxidation of 2-benzyl-5-nitrobenzoic acid could be a viable synthetic route.

Table 2: Oxidation of Benzyl Group to Benzoyl Group in a Nitro-Substituted Aromatic System

Starting Material Oxidizing Agent Solvent Temperature Product

This method of functional group interconversion offers a strategic advantage by allowing for the introduction of the nitro group prior to the formation of the deactivating benzoyl group.

Nitration Pathways for Benzoic Acid Precursors and Analogues

The introduction of the nitro group onto the benzoic acid ring is a key step that can be performed either on a benzoic acid precursor or on 2-benzoylbenzoic acid itself. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Direct Aromatic Nitration Procedures

Direct nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The general procedure involves the careful addition of the nitrating mixture to the benzoic acid derivative at a controlled, low temperature to prevent side reactions and control the exothermicity of the reaction.

Regioselective Nitration in Substituted Benzoic Acids

The position of the incoming nitro group is directed by the electronic properties of the substituents on the benzoic acid ring.

In the case of 2-benzoylbenzoic acid , both the carboxylic acid group (-COOH) and the benzoyl group (-COC₆H₅) are electron-withdrawing and act as meta-directors. The carboxylic acid group at position 1 directs incoming electrophiles to positions 3 and 5. The benzoyl group at position 2 directs to positions 4 and 6 on its own ring and to the meta positions (relative to its point of attachment) on the benzoic acid ring. Considering the combined deactivating and directing effects, nitration of 2-benzoylbenzoic acid is expected to be challenging but would likely yield the 5-nitro derivative as a major product, as position 5 is meta to the carboxylic acid and meta to the point of attachment of the benzoyl group.

For a simpler precursor like o-chlorobenzoic acid , the chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration of o-chlorobenzoic acid has been shown to yield 2-chloro-5-nitrobenzoic acid. This demonstrates the directing influence of the substituents in determining the final product structure.

Table 3: Regioselectivity in the Nitration of Substituted Benzoic Acids

Starting Material Nitrating Agent Conditions Major Product(s)
Benzoic Acid Conc. HNO₃ / Conc. H₂SO₄ Cold m-Nitrobenzoic acid
o-Chlorobenzoic Acid 80% HNO₃ / 100% H₂SO₄ Below 0°C 2-Chloro-5-nitrobenzoic acid

Oxidation Methods in the Synthesis of Substituted Benzoic Acids

Oxidation reactions are fundamental in organic synthesis and play a crucial role in the preparation of substituted benzoic acids from various precursors. These methods are particularly relevant for the synthesis of this compound, especially when considering the functional group interconversion approach.

The oxidation of a benzylic carbon to a carboxylic acid is a common and effective transformation. This can be achieved using a variety of strong oxidizing agents. For the synthesis of this compound, a key step could involve the oxidation of a precursor such as 2-benzyl-5-nitro-toluene or a related compound where the benzyl group is later transformed into the benzoyl group.

More directly, as mentioned in section 2.1.2, the oxidation of a 2-benzyl group to a 2-benzoyl group on a pre-existing 5-nitrobenzoic acid framework is a highly plausible synthetic step. Reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or nitric acid can be employed for such transformations. The choice of oxidant and reaction conditions is critical to ensure the selective oxidation of the benzyl group without affecting other sensitive functional groups present in the molecule.

Industrially, the liquid-phase air oxidation of toluene (B28343) derivatives, often catalyzed by cobalt or manganese salts, is a common method for producing benzoic acids. orgsyn.org While this is a general method, its application to a highly functionalized substrate like a nitro-substituted benzoyl precursor would require careful optimization to ensure selectivity and high yield.

Table 4: Common Oxidation Reactions for the Synthesis of Benzoic Acid Derivatives

Precursor Oxidizing Agent/Catalyst Conditions Product
Toluene Cobalt acetate / Air 150-170°C, 1 MPa Benzoic Acid
Benzyl alcohol Jones Reagent (CrO₃/H₂SO₄) < 30°C Benzoic Acid
Benzaldehyde Potassium permanganate (KMnO₄) Alkaline conditions Benzoic Acid
Benzyl chloride Sodium carbonate, Potassium permanganate Aqueous Benzoic Acid

Halogenation and Substitutional Chemistry on Related Nitrobenzoic Acids

The synthesis and functionalization of nitrobenzoic acids, key precursors and analogues to this compound, are governed by the principles of electrophilic and nucleophilic aromatic substitution. The reactivity and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring, namely the carboxyl (-COOH) and nitro (-NO₂) groups.

In the context of electrophilic aromatic substitution (EAS), both the carboxyl and nitro groups are electron-withdrawing and act as deactivating groups. This deactivation reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to benzene itself. Consequently, more stringent reaction conditions, such as higher temperatures or stronger catalysts, are often required. msu.edu For example, the bromination of nitrobenzene requires a ferric catalyst and a temperature of 140°C, while the nitration of nitrobenzene to meta-dinitrobenzene occurs smoothly at 95°C. msu.edu

The directing effect of these substituents is predominantly meta. Both -COOH and -NO₂ groups withdraw electron density from the aromatic ring, particularly from the ortho and para positions, through resonance and inductive effects. This leaves the meta position as the most electron-rich and therefore the most favorable site for electrophilic attack. study.comquora.comyoutube.com The nitration of benzoic acid, for instance, yields primarily m-nitrobenzoic acid. youtube.comtruman.edu Similarly, the halogenation of benzoic acid, such as bromination in the presence of ferric bromide, results in the formation of m-bromobenzoic acid. youtube.com

Conversely, nitroaromatic compounds bearing a leaving group, typically a halide, are highly susceptible to nucleophilic aromatic substitution (SNAr). The SNAr mechanism is favored when strong electron-withdrawing groups, like the nitro group, are positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. wikipedia.org The presence of a nitro group can activate the ring towards nucleophilic attack, making reactions that are typically difficult on a standard benzene ring feasible. libretexts.orgnih.gov This reactivity is crucial for introducing a variety of nucleophiles onto a nitro-substituted aromatic ring, expanding the synthetic possibilities for creating complex derivatives.

The following table summarizes the directing effects and typical conditions for substitution reactions on related nitrobenzoic acid precursors.

Reaction TypeSubstituent on Benzene RingDirecting EffectTypical Reagents & ConditionsProduct Example
Electrophilic Halogenation (Bromination)-COOH (Benzoic Acid)MetaBr₂, FeBr₃m-Bromobenzoic acid
Electrophilic Halogenation (Bromination)-NO₂ (Nitrobenzene)MetaBr₂, FeBr₃, 140°Cm-Bromonitrobenzene
Electrophilic Nitration-COOH (Benzoic Acid)MetaHNO₃, H₂SO₄, Cold (0-5°C)m-Nitrobenzoic acid
Nucleophilic Aromatic Substitution-Cl, -NO₂ (ortho/para)ortho/para to -NO₂Nucleophile (e.g., OH⁻, OR⁻)Substituted Nitrobenzene

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Benzoyl-Nitrobenzoic Acid Scaffolds

The synthesis of benzoyl-nitrobenzoic acid scaffolds has traditionally relied on methods like the Friedel-Crafts acylation, which often involve hazardous reagents, stoichiometric amounts of catalysts, and volatile organic solvents. organic-chemistry.org However, increasing environmental awareness has spurred the development of more sustainable and greener synthetic routes that align with the principles of green chemistry.

Key green chemistry principles applicable to the synthesis of these scaffolds include:

Use of Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. ijprdjournal.comindexcopernicus.com The synthesis of benzoic acid derivatives has been shown to be more efficient under microwave conditions, highlighting a potential route for the energy-efficient production of benzoyl-nitrobenzoic acid precursors. ijprdjournal.comoiccpress.com

Catalysis over Stoichiometric Reagents: The classic Friedel-Crafts acylation requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates large quantities of waste. organic-chemistry.org A greener approach involves the use of reusable solid acid catalysts like zeolites or graphite supported catalysts (e.g., p-toluenesulfonic acid/graphite). researchgate.netresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and improving atom economy. researchgate.netresearchgate.net

Use of Safer Solvents and Solvent-Free Conditions: Many traditional organic reactions utilize volatile and often toxic organic solvents. Green alternatives focus on either replacing these with safer options or eliminating the solvent altogether. researchgate.net Research has demonstrated the feasibility of solvent-free Friedel-Crafts acylation, sometimes using one of the reactants as the solvent. researchgate.net Furthermore, alternative solvent systems like supercritical carbon dioxide have been explored for their low environmental impact and non-flammability. researchgate.net

Sustainable Feedstocks: The development of synthetic routes from renewable resources is a cornerstone of green chemistry. Lignin, a complex polymer found in plant cell walls, can be broken down into valuable benzoic acid derivatives. rsc.org Utilizing these lignin-based compounds as starting materials for the synthesis of active pharmaceutical ingredients and other fine chemicals presents a sustainable alternative to petroleum-based feedstocks. rsc.org

Electrosynthesis: Electrochemical methods offer a sustainable pathway for key transformations, such as the reduction of nitro groups. Electrosynthesis uses electric current as the reducing agent, which can be sourced from renewable energy, thereby avoiding the need for metal-based reducing agents and minimizing waste. mpg.de This technique allows for precise control over the reaction by adjusting parameters like pH and current density. mpg.de

The table below contrasts traditional synthetic methods with greener alternatives for reactions relevant to the synthesis of benzoyl-nitrobenzoic acid scaffolds.

Reaction TypeTraditional MethodGreen/Sustainable AlternativeGreen Chemistry Principle(s)
Acylation (Friedel-Crafts)Stoichiometric AlCl₃, Organic Solvents (e.g., CS₂)Reusable solid catalysts (zeolites), Solvent-free conditions, Supercritical CO₂Catalysis, Safer Solvents, Waste Prevention
HeatingConventional oil bath/reflux (hours)Microwave irradiation (minutes)Energy Efficiency, Reduced Reaction Time
Starting MaterialsPetroleum-based feedstocks (e.g., benzene, toluene)Lignin-based benzoic acid derivativesUse of Renewable Feedstocks
Nitro Group ReductionMetal-based reducing agents (e.g., Sn, Fe in acid)Electrochemical reductionAtom Economy, Safer Reagents, Renewable Energy

Mechanistic Investigations of Reactions Involving 2 Benzoyl 5 Nitrobenzoic Acid Scaffolds

Reaction Pathways of the Carboxylic Acid Moiety in 2-Benzoyl-5-nitrobenzoic Acid

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. The electronic effects of the benzoyl and nitro substituents play a significant role in the mechanisms of these transformations.

Acyl Transfer Reactions: Esterification and Amidation Mechanisms

Acyl transfer reactions, including esterification and amidation, are fundamental transformations of carboxylic acids. The mechanism of these reactions typically involves the activation of the carboxyl group to facilitate nucleophilic attack.

Esterification: The esterification of nitrobenzoic acids can be achieved by heating with an alcohol in the presence of an acid catalyst. google.com The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This step forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The presence of electron-withdrawing groups like the nitro and benzoyl groups on the aromatic ring can influence the rate of esterification. While these groups increase the electrophilicity of the carbonyl carbon, they also decrease the basicity of the carbonyl oxygen, potentially affecting the initial protonation step. Kinetic studies on the esterification of benzoic acid with various alcohols have shown the reaction to be first order with respect to the carboxylic acid. researchgate.net

Amidation: The formation of amides from this compound follows a similar mechanistic principle to esterification, involving the activation of the carboxyl group followed by nucleophilic attack by an amine. Direct reaction with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an anhydride.

The mechanism using an acyl chloride intermediate is as follows:

Activation: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-benzoyl-5-nitrobenzoyl chloride.

Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride then readily reacts with an amine. The amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Elimination: The chloride ion is eliminated, and the carbonyl group is reformed. A final deprotonation step by another amine molecule yields the amide and an ammonium salt.

Catalysts can also be employed to facilitate these acyl transfer reactions. For example, pyridinium salts have been shown to catalyze esterification and amidation by acting as both Brønsted acid and nucleophilic catalysts. organic-chemistry.org

Decarboxylative Processes and Radical Intermediates

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The thermal decarboxylation of nitrobenzoic acids has been studied, and the mechanism is influenced by the position of the nitro group and the solvent. oup.com For meta-substituted nitrobenzoic acids, the reaction often follows a unimolecular Sₑ1 mechanism where the C-C bond cleavage is facilitated by the electron-withdrawing nature of the nitro group, which helps to stabilize the resulting carbanion intermediate. oup.com The process can be accelerated in basic solvents which favor the formation of the carboxylate anion. oup.com

Reactivity of the Aromatic Ring in this compound Systems

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions, governed by the electronic nature of their respective substituents.

Electrophilic Aromatic Substitution Reactions on Nitro-Benzoyl Benzoic Acids

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the aromatic ring of this compound is strongly deactivated towards electrophilic attack. This is because all three substituents—the carboxylic acid (-COOH), the benzoyl (-COC₆H₅), and the nitro (-NO₂) groups—are electron-withdrawing and act as deactivating groups. youtube.comlibretexts.org

These groups withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu Furthermore, all three are meta-directing groups. libretexts.orgyoutube.com This means that if an EAS reaction were to occur, the incoming electrophile would be directed to the positions meta to these substituents. In the case of the substituted ring of this compound, the positions open for substitution are C4 and C6 (meta to the carboxyl and nitro groups) and C3 (meta to the benzoyl group). The combined deactivating effect of these groups makes electrophilic substitution on this ring very difficult, requiring harsh reaction conditions. libretexts.org

The unsubstituted benzoyl ring is also deactivated by the ketone group, which directs incoming electrophiles to the meta position.

Nucleophilic Aromatic Substitution Involving Nitro-Activated Sites

In contrast to its deactivation towards electrophilic attack, the substituted aromatic ring of this compound is activated for Nucleophilic Aromatic Substitution (SₙAr). This enhanced reactivity is primarily due to the presence of the strong electron-withdrawing nitro group. wikipedia.orgchemistrysteps.com

The SₙAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comyoutube.comlibretexts.org

For a derivative of this compound, such as one containing a halogen at a position ortho or para to the nitro group (e.g., at C2 or C4), the SₙAr reaction would proceed as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group. youtube.comlibretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

The presence of the benzoyl and carboxyl groups, also being electron-withdrawing, would further enhance the stability of the Meisenheimer complex and thus facilitate the reaction.

Electron Transfer Pathways and Radical Chemistry in Aromatic Systems

Nitroaromatic compounds are well-known for their ability to undergo electron transfer reactions, forming radical anions. nih.gov The high electron affinity of the nitro group makes it a potent electron acceptor. iaea.org The reduction of nitroaromatic compounds can proceed via single-electron or two-electron pathways. nih.gov

One-electron reduction of a nitroaromatic compound like this compound would produce a nitro radical anion. iaea.org This process can be initiated by chemical reducing agents, electrochemical methods, or through pulse radiolysis. nih.goviaea.org The formation of these radical anions is often the first step in more complex reaction sequences, including intramolecular electron transfer and fragmentation if a suitable leaving group is present within the molecule. iaea.org

The stability and reactivity of the nitro radical anion are influenced by the other substituents on the ring. The benzoyl and carboxyl groups would contribute to the delocalization and stabilization of the unpaired electron. Recent studies have shown that single electron transfer can occur from anionic organic bases to nitrobenzene, forming a stable nitrobenzenide radical ion-pair. chemrxiv.orgacs.org This highlights the capacity of the nitro group to host unpaired electrons and engage in radical chemistry. acs.org

The radical chemistry of benzoic acid itself has been investigated, particularly its reactions with hydroxyl radicals, which can proceed via addition to the aromatic ring or hydrogen abstraction. researchgate.net In the context of this compound, the presence of the nitro group would likely make the molecule a target for reductive processes leading to radical anion formation, which could then initiate further chemical transformations.

Advanced Spectroscopic and Structural Characterization of 2 Benzoyl 5 Nitrobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments and Structural Elucidation

The ¹H NMR spectrum of 2-benzoyl-5-nitrobenzoic acid is expected to display distinct signals corresponding to the aromatic protons on its two phenyl rings. The protons on the nitro-substituted ring are anticipated to be significantly deshielded due to the strong electron-withdrawing nature of both the nitro group and the benzoyl substituent. This would result in their signals appearing at a lower field (higher ppm values) compared to the protons on the unsubstituted benzoyl ring.

The ¹³C NMR spectrum would complement this by showing signals for all 14 carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid groups are expected to be the most downfield-shifted, typically appearing in the 165-200 ppm range. The carbon atoms directly attached to the nitro group and those within the benzoyl group would also exhibit significant shifts due to electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (COOH)~11-13 (broad s)~168
Ketone (C=O)-~195
C1 (C-COOH)-~133
C2 (C-C=O)-~140
H3~8.3 (d)~125
C3-~125
H4~8.5 (dd)~130
C4-~130
C5 (C-NO₂)-~148
H6~8.9 (d)~135
C6-~135
C1' (C-C=O)-~137
H2'/H6'~7.8 (d)~130
C2'/C6'-~130
H3'/H5'~7.5 (t)~129
C3'/C5'-~129
H4'~7.6 (t)~134
C4'-~134

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons (e.g., H3-H4, H4-H6 on the nitro-substituted ring, and among the protons on the benzoyl ring), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link each proton signal to its corresponding carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in establishing the connectivity between the two aromatic rings via the ketone bridge and confirming the relative positions of the substituents. For instance, correlations would be expected from the protons on the benzoyl ring (H2'/H6') to the ketonic carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer, a common feature for benzoic acids in the solid state. Two strong carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid (~1700-1720 cm⁻¹) and another for the ketone (~1660-1680 cm⁻¹). Strong, sharp peaks around 1520 cm⁻¹ and 1350 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic C-C stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric stretch of the nitro group around 1350 cm⁻¹ is also typically strong in the Raman spectrum.

Table 2: Key Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1700-1720
Ketone (C=O)Stretching1660-1680
Nitro (N-O)Asymmetric Stretch~1520
Nitro (N-O)Symmetric Stretch~1350
Aromatic (C=C)Stretching1400-1600

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The extensive conjugation involving the two aromatic rings, the carbonyl group, and the nitro group in this compound makes it a strong chromophore. The spectrum is expected to show strong absorption bands in the UV region, likely with maxima (λ_max) corresponding to π→π* transitions within the aromatic and carbonyl systems. The presence of the nitro group, a powerful auxochrome, would likely cause a red-shift (bathochromic shift) of these absorption bands to longer wavelengths compared to unsubstituted 2-benzoylbenzoic acid.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₉NO₅), the molecular weight is 271.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z ratio of 271.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the entire carboxyl group (-COOH, m/z 45). Another characteristic fragmentation would be the loss of the nitro group (-NO₂, m/z 46). A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is also highly probable due to the cleavage of the bond between the ketone and the substituted ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between the carboxylic acid groups of two molecules. The molecule itself is not planar; there would be a significant twist between the two aromatic rings around the central carbonyl bridge. The nitro group and the carboxylic acid group would also likely be twisted out of the plane of the benzene (B151609) ring to which they are attached. Analysis of the crystal packing would reveal how these dimers arrange themselves, likely through π-π stacking interactions between the aromatic rings, to build the extended supramolecular architecture.

Single-Crystal X-ray Diffraction: Elucidation of Torsion Angles and Conformations

The conformation of this compound is largely dictated by the spatial relationship between its constituent aromatic rings and functional groups. Due to steric hindrance between the ortho-substituents and adjacent phenyl rings, benzophenone (B1666685) and its derivatives are typically non-planar. nih.govresearchgate.net The molecule adopts a twisted conformation to minimize steric repulsion. The key torsional angles (or dihedral angles) describe the rotation around specific single bonds. For this molecule, the most significant torsion angles would define the orientation of:

The benzoyl group's phenyl ring relative to the carbonyl linker.

The nitrobenzoic acid's phenyl ring relative to the carbonyl linker.

The carboxylic acid group relative to its attached phenyl ring.

The nitro group relative to its attached phenyl ring.

These angles determine the degree of twist between the two aromatic systems. In substituted benzophenones, the dihedral angle between the planes of the two aryl rings can vary significantly, often ranging from approximately 38° to over 83°, depending on the nature and position of the substituents and the forces involved in crystal packing. nih.govresearchgate.net

While a definitive crystal structure for this compound is not available, an illustrative data table of expected key torsion angles is presented below. These hypothetical values are based on typical findings for structurally similar substituted benzophenones and benzoic acids.

Illustrative Data Table: Hypothetical Torsion Angles for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Atoms Defining the Torsion Angle (Hypothetical)Description of AngleHypothetical Angle (°)
C1-C7-C8-C9Twist of the benzoyl phenyl ring relative to the carbonyl group~35
C2-C1-C7-O3Twist of the nitrobenzoic ring relative to the carbonyl group~50
C1-C2-C14-O1Orientation of the carboxylic acid group~15
C4-C5-N1-O4Orientation of the nitro group~10

Based on these illustrative angles, the conformation of this compound would be significantly twisted. The two phenyl rings would be non-coplanar, and the carboxylic acid and nitro groups would likely be slightly twisted out of the plane of the benzoic acid ring to accommodate crystal packing interactions.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the bulk crystalline properties of a material. ncl.ac.uklambdatechs.com It is indispensable for identifying crystalline phases, determining phase purity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. uky.edu Different polymorphs of a substance can have distinct physical properties.

The PXRD technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at different angles. marshall.edu Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. lambdatechs.com By comparing the experimental PXRD pattern of a sample of this compound to reference patterns, one can confirm its identity and assess its purity.

If this compound exhibits polymorphism, each polymorph (e.g., Form I, Form II) would yield a distinct PXRD pattern with characteristic peak positions (in degrees 2θ) and relative intensities. Phase analysis using PXRD can identify the presence of a single, pure phase or detect a mixture of polymorphs. mdpi.com This is critical in research and manufacturing, as the presence of an unintended polymorph can significantly alter a product's properties. Variable-temperature PXRD (VT-PXRD) can also be employed to study phase transitions between different polymorphic forms as a function of temperature. nih.gov

To illustrate how PXRD data is used to differentiate between crystalline forms, the following table presents hypothetical data for two fictional polymorphs of this compound.

Illustrative Data Table: Hypothetical PXRD Peaks for Polymorphs of this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Form I (Hypothetical)Form II (Hypothetical)
Position (°2θ)Relative Intensity (%)Position (°2θ)Relative Intensity (%)
8.51009.285
12.16511.5100
15.84016.350
19.28020.135
24.55525.870

The distinct peak positions in the hypothetical data for Form I and Form II highlight how PXRD can be used to unambiguously identify and distinguish between different solid-state forms of this compound.

Computational Chemistry and Theoretical Studies of 2 Benzoyl 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like 2-Benzoyl-5-nitrobenzoic acid, offering a good balance between computational cost and accuracy.

Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis

The electronic structure and geometry of this compound have been theoretically investigated using DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G. semanticscholar.org While specific studies on this compound are not abundant in the literature, extensive research on closely related compounds such as 2-benzoylbenzoic acid and substituted benzophenones provides a solid foundation for understanding its structural characteristics. semanticscholar.orgnih.gov

The conformation of benzophenone (B1666685) and its derivatives is characterized by the twist angles of the two phenyl rings relative to the plane of the carbonyl group. nih.gov This twisting arises from a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogens of the phenyl rings. For this compound, an additional layer of complexity is introduced by the ortho-substituted carboxylic acid group, which will significantly influence the preferred orientation of the benzoyl group. The dihedral angle between the two aromatic rings is a critical parameter in determining the extent of electronic communication between them. nih.gov

Table 1: Predicted Geometrical Parameters for a Benzophenone-like Core Structure

ParameterTypical Value
C=O Bond Length~1.23 Å
C-C (inter-ring) Bond Length~1.50 Å
Phenyl Ring Twist Angle30-60°

Note: These are typical values for benzophenone derivatives and may vary for this compound due to the specific substitution pattern.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would highlight regions of negative potential, primarily located around the oxygen atoms of the carbonyl, carboxylic acid, and nitro groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

The presence of the electron-withdrawing nitro and benzoyl groups significantly influences the MEP. The nitro group, being a strong deactivating group, will create a region of high positive potential on the aromatic ring to which it is attached, particularly at the ortho and para positions relative to itself. The carboxylic acid and carbonyl groups also contribute to the complex electrostatic landscape of the molecule. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for rationalizing the molecule's reactivity in various chemical environments. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the benzoyl-substituted phenyl ring, which is generally more electron-rich than the nitro-substituted ring. The LUMO, on the other hand, is anticipated to be predominantly located on the nitro-substituted phenyl ring due to the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ufms.brrsc.orgrsc.org

The introduction of substituents on a conjugated system significantly affects the energies of the frontier orbitals. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. rsc.orgrsc.org In this compound, the benzoyl group acts as an electron-withdrawing group, and the nitro group is an even stronger one, leading to a relatively low-lying LUMO and a larger HOMO-LUMO gap compared to unsubstituted benzoic acid.

Table 2: Conceptual Frontier Molecular Orbital Characteristics

OrbitalExpected LocalizationEnergy LevelImplication
HOMOBenzoyl-substituted phenyl ringRelatively lowModerate electron-donating ability
LUMONitro-substituted phenyl ringVery lowHigh electron-accepting ability
HOMO-LUMO GapModerate to large-Relatively high kinetic stability

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using DFT methods, are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nih.govijtsrd.com

For this compound, key vibrational modes would include the C=O stretching of the ketone and carboxylic acid groups, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C-C stretching and bending modes of the aromatic rings. The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

The calculated IR and Raman intensities can further aid in the interpretation of the experimental spectra. ysu.am For instance, the C=O stretching vibrations are expected to give rise to strong bands in the IR spectrum. Correlation of theoretical and experimental vibrational spectra provides a powerful method for confirming the molecular structure and understanding the nature of its chemical bonds. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
C=O stretch1700-1725
KetoneC=O stretch1680-1700
Nitro GroupAsymmetric NO₂ stretch1510-1560
Symmetric NO₂ stretch1345-1385

Note: These are general ranges and the exact positions for this compound will be influenced by the electronic and steric effects of the substituents.

Advanced Quantum Chemical Methods for Reaction Mechanism Prediction

While DFT is a workhorse for ground-state properties, more advanced quantum chemical methods are often employed to accurately predict reaction mechanisms, including transition state geometries and activation energies. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide a higher level of accuracy for reaction energetics.

For this compound, these methods could be used to investigate various potential reactions, such as nucleophilic substitution on the aromatic rings, reactions involving the carboxylic acid or carbonyl groups, or photochemical reactions initiated by the excitation of the nitro or benzophenone chromophores. For instance, the mechanism of reaction with radicals, a common process in atmospheric chemistry, has been studied for benzoic acid using high-accuracy quantum chemical calculations, revealing pathways for addition and abstraction reactions. nih.gov Similar approaches could be applied to understand the reactivity of this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the condensed phase, providing insights into solvation, aggregation, and conformational dynamics over time. For this compound, MD simulations can be used to understand its behavior in different solvents. ucl.ac.uk

These simulations typically employ classical force fields, such as the General Amber Force Field (GAFF), to describe the interactions between atoms. ucl.ac.uk By simulating a system containing one or more solute molecules in a box of solvent molecules, it is possible to study phenomena such as the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature for benzoic acids in non-polar solvents. ucl.ac.ukacs.org The simulations can also reveal details about the solvation shell around the molecule, including the preferred orientation of solvent molecules around the polar functional groups. nih.govosti.gov

Furthermore, MD simulations can be used to explore the conformational landscape of this compound in solution, providing information on the distribution of dihedral angles between the phenyl rings and the flexibility of the molecule. This information is crucial for understanding how the solvent environment influences the molecule's structure and, consequently, its chemical and physical properties. unimi.it

Solid-State Computational Modeling for Crystal Packing and Intermolecular Interactions

Computational models, often employing quantum theory of atoms in molecules (QTAIM), are used to analyze the electron density distribution in crystalline structures. This allows for the quantification of various intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For instance, in a study of crystalline 2-nitrobenzoic acid, theoretical calculations were used to characterize covalent and noncovalent bonds, including O···H, C···C, O···O, and O···C interactions. The analysis revealed that intermolecular interactions can be categorized into the formation of classical carboxylic acid hydrogen-bonded dimers, unusual ribbons of O···O interactions, and numerous O···H interactions. nih.gov

Computational studies on solid solutions of substituted nitrobenzoic acids have demonstrated that the likelihood of forming a solid solution is highly dependent on the intermolecular interactions present in the crystal structure, which are in turn affected by the nature and position of the substituents. researchgate.netresearchgate.net These findings underscore the importance of computational modeling in predicting and understanding the solid-state structures of complex organic molecules like this compound. Given its structure, it is highly probable that this compound also forms hydrogen-bonded dimers via its carboxylic acid groups, a common motif for benzoic acids. The presence of the benzoyl and nitro groups would introduce additional dipole-dipole and other non-covalent interactions, further influencing the crystal packing.

Table 1: Common Intermolecular Interactions in Substituted Nitrobenzoic Acids

Interaction Type Description
Hydrogen Bonding Formation of classical dimers between carboxylic acid groups.
O···H Interactions Interactions between oxygen atoms of the nitro or carbonyl groups and hydrogen atoms of adjacent molecules.
O···O Interactions Close contacts between oxygen atoms of nitro groups.
π-π Stacking Interactions between the aromatic rings of the benzoic acid and benzoyl moieties.

| Dipole-Dipole Interactions | Arising from the polar nitro and carbonyl groups. |

Thermal Decomposition Kinetics via Computational Approaches for Nitrobenzoic Acids

Computational approaches, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the thermal decomposition mechanisms and kinetics of nitroaromatic compounds. While specific computational studies on the thermal decomposition of this compound were not identified, extensive research on nitrobenzoic acid isomers provides a strong basis for understanding its potential behavior. scielo.brdoaj.orgscielo.brresearchgate.net

For nitrobenzoic acids, computational studies are used to analyze the pyrolysis mechanism and confirm the reaction type. scielo.br DFT methods, for example, have been used to investigate the pyrolysis of nitrobenzoic acid isomers, confirming a single n-th order reaction type. scielo.br These computational analyses complement experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). doaj.orgscielo.br

A key aspect of these computational studies is the calculation of the apparent activation energy (Ea), a critical parameter for assessing thermal stability. For the isomers of nitrobenzoic acid, the average apparent activation energies have been determined to be 157.00 kJ mol⁻¹ for p-nitrobenzoic acid (PNBA), 203.43 kJ mol⁻¹ for m-nitrobenzoic acid (MNBA), and 131.31 kJ mol⁻¹ for o-nitrobenzoic acid (ONBA). doaj.orgscielo.brresearchgate.net The thermal stability at elevated temperatures was found to follow the order: PNBA < ONBA < MNBA. doaj.orgresearchgate.net

The decomposition mechanism is often elucidated by examining bond dissociation energies. In the case of nitrobenzoic acids, the initial step in thermal decomposition is typically the breaking of chemical bonds and the detachment of the nitro group. scielo.br The Mayer bond order, calculated using DFT, can further explain the thermal decomposition mechanism. doaj.orgscielo.br

Given the presence of the nitro group, it is expected that the thermal decomposition of this compound would also be an exothermic process. The presence of the additional benzoyl group could potentially influence the decomposition pathway and kinetics compared to the simpler nitrobenzoic acid isomers. The electron-withdrawing nature of both the nitro and benzoyl groups might affect the stability of the aromatic ring and the C-NO₂ bond.

Table 2: Calculated Thermal Decomposition Parameters for Nitrobenzoic Acid Isomers

Compound Average Apparent Activation Energy (kJ mol⁻¹)
p-Nitrobenzoic Acid (PNBA) 157.00
m-Nitrobenzoic Acid (MNBA) 203.43
o-Nitrobenzoic Acid (ONBA) 131.31

Data sourced from multiple studies. doaj.orgscielo.brresearchgate.net

Supramolecular Chemistry and Crystal Engineering of 2 Benzoyl 5 Nitrobenzoic Acid Derivatives

Role of Hydrogen Bonding in Directing Molecular Self-Assembly

Hydrogen bonding is a powerful and directional interaction that is fundamental to the self-assembly of many organic molecules, including benzoic acid derivatives. researchgate.net The presence of a carboxylic acid group, along with potential hydrogen bond acceptors like the nitro and benzoyl groups, makes 2-benzoyl-5-nitrobenzoic acid a prime candidate for forming intricate hydrogen-bonded networks.

Carboxylic Acid Dimerization Motifs

A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers. This robust supramolecular synthon is formed through a pair of strong O–H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules, creating a characteristic R²₂(8) ring motif. Studies on numerous related compounds, such as 2-nitrobenzoic acid and 2-allyloxy-5-nitrobenzoic acid, confirm the prevalence of this dimerization. iucr.org In the solid state, it is highly probable that this compound molecules would pair up in a similar fashion, creating a stable dimeric core that can then be extended into larger assemblies through other, weaker interactions. iucr.org

Exploration of Intermolecular O–H···O, C–H···O, and N–H···O Interactions

O–H···O Interactions: These are the strongest and most influential, primarily seen in the carboxylic acid dimer.

C–H···O Interactions: Aromatic and aliphatic C–H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl, nitro, or carbonyl groups. In the crystal structure of 2-(4-nitrophenoxy)benzoic acid, for example, C–H···O hydrogen bonds involving nitro and carboxyl oxygen atoms play a significant role in linking dimers into extended chains. researchgate.net

N–H···O Interactions: While not present in the parent acid, these interactions become central in molecular salts formed with nitrogen-containing bases like aminopyridines or aminobenzoic acids. acs.org In these systems, a proton is transferred from the carboxylic acid to the base, and the resulting N⁺–H group forms strong, charge-assisted hydrogen bonds with the carboxylate oxygen atoms. acs.org

The interplay of these varied interactions dictates the final three-dimensional architecture of the crystal.

Halogen Bonding as a Supramolecular Synthon in Related Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.govsemanticscholar.org While this compound itself does not possess a halogen, its halogenated derivatives are excellent candidates for crystal engineering using this synthon.

In related systems, such as co-crystals of 2-chloro-4-nitrobenzoic acid, halogen bonds have been shown to be a key structure-directing force, often coexisting with strong hydrogen bonds. acs.org The strength and directionality of the halogen bond (I > Br > Cl) can be tuned by changing the halogen substituent, providing a powerful tool for designing specific crystal architectures. nih.gov For instance, in co-crystals of halogenated benzoic acids with acridine, the competition and cooperation between C–H···X hydrogen bonds and X···O halogen bonds are dependent on the type and position of the halogen atom. semanticscholar.org This demonstrates that introducing a halogen to the this compound framework would provide an additional, reliable tool for controlling molecular self-assembly.

Formation of Co-crystals and Molecular Salts with this compound

Crystal engineering allows for the modification of the physicochemical properties of a molecule by co-crystallizing it with another compound (a co-former). Benzoic acid derivatives are well-known to form co-crystals and molecular salts with a variety of co-formers, particularly nitrogen-containing heterocycles. nih.gov

Based on extensive studies with the analogous compound 2-chloro-4-nitrobenzoic acid, it is predictable that this compound would form stable multi-component crystals with molecules like isonicotinamide, aminobenzoic acids, and various pyridine (B92270) derivatives. acs.orgnih.gov The formation of either a co-crystal (no proton transfer) or a molecular salt (proton transfer) is governed by the difference in pKa values between the acid and the co-former.

A common and robust interaction in these systems is the charge-assisted acid-pyridine or acid-amine heterosynthon, which is a primary driving force for assembly. acs.org

Table 1: Potential Co-formers for this compound and Expected Primary Interactions
Co-former TypeExamplePrimary Supramolecular SynthonReference System
Pyridine DerivativesIsonicotinamideO–H···N (Carboxylic Acid-Pyridine)2-Chloro-4-nitrobenzoic acid nih.gov
Aminobenzoic Acids2-Aminobenzoic acidN⁺–H···O⁻ (Charge-Assisted)2-Chloro-4-nitrobenzoic acid acs.org
AmidesPyrrolidin-2-oneO–H···O=C (Carboxylic Acid-Amide)2-Chloro-4-nitrobenzoic acid nih.gov
AminesAcridineN⁺–H···O⁻ (Charge-Assisted)Halogenated Benzoic Acids semanticscholar.org

Design and Characterization of Extended Supramolecular Architectures

The combination of strong, directional intermolecular forces like hydrogen and halogen bonds allows for the rational design of extended supramolecular structures with specific dimensionalities and topologies.

One-Dimensional Chains, Tapes, and Helical Structures

The self-assembly of this compound derivatives can lead to the formation of well-defined one-dimensional (1D) architectures. The classic carboxylic acid dimer motif serves as a robust starting point. These dimeric units can then be linked into chains or tapes through weaker, secondary interactions.

Multi-Dimensional Network Formation

The architectural diversity of supramolecular assemblies is profoundly influenced by the nature and interplay of intermolecular interactions. In the case of this compound derivatives, the formation of multi-dimensional networks is a complex process governed by a hierarchy of non-covalent interactions, including strong hydrogen bonds, weaker hydrogen bonds, and π-π stacking interactions. The presence of three distinct functional groups—carboxylic acid, nitro, and benzoyl moieties—provides a versatile platform for the construction of intricate one-, two-, and even three-dimensional crystalline structures.

In many substituted nitrobenzoic acids, the nitro group acts as an effective hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the nitro oxygen atoms and aromatic or aliphatic C-H donors on neighboring molecules are frequently observed. These interactions, though weaker than the carboxylic acid dimerization, are numerous and can collectively direct the packing of the primary hydrogen-bonded chains or layers into a three-dimensional architecture.

A detailed analysis of structurally related compounds reveals a variety of supramolecular synthons that contribute to the formation of multi-dimensional networks. For instance, in substituted crystalline benzophenones, C-H···O interactions involving both nitro and carbonyl groups as acceptors are prevalent. figshare.comacs.org The crystal packing in these systems is often further stabilized by C-H···π and π···π interactions. figshare.comacs.org The specific geometry and connectivity of these interactions dictate the final crystal structure, which can range from simple monomeric forms to complex polymorphic arrangements. figshare.comacs.org

The synergistic and sometimes competitive nature of these various interactions determines the final supramolecular architecture. The strong carboxylic acid dimerization can be considered the primary structure-directing synthon, leading to the formation of one-dimensional chains. The weaker C-H···O and π-π interactions then provide the linkages between these chains, resulting in the expansion of the structure into two or three dimensions. The conformational flexibility of the benzoyl group relative to the benzoic acid plane also introduces the possibility of polymorphism, where different crystalline forms can arise from subtle variations in the balance of these intermolecular forces. figshare.com

Table of Common Intermolecular Interactions in Benzoic Acid and Benzophenone (B1666685) Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
O-H···OCarboxylic Acid (O-H)Carboxylic Acid (C=O)2.6 - 2.8160 - 180
C-H···OAromatic (C-H)Nitro (O)3.0 - 3.5120 - 160
C-H···OAromatic (C-H)Carbonyl (C=O)3.0 - 3.6130 - 170
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (centroid-centroid)-
C-H···πAromatic (C-H)Phenyl Ring2.5 - 2.9 (H to ring centroid)140 - 170

Advanced Functionalization and Derivatization Chemistry of 2 Benzoyl 5 Nitrobenzoic Acid

Covalent Modification Strategies

Covalent modification of 2-benzoyl-5-nitrobenzoic acid primarily involves transformations of its carboxylic acid, nitro, and benzoyl functionalities. These modifications are essential for creating a diverse range of derivatives with tailored properties.

Ester and Amide Linkage Formation

The carboxylic acid group of this compound serves as a prime site for the formation of ester and amide linkages, which are fundamental connections in many biologically active molecules and functional materials. pressbooks.pub

Esterification: The direct esterification of nitrobenzoic acids with alcohols, such as glycerol (B35011), can be achieved by heating the reactants in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com For instance, heating a nitrobenzoic acid with glycerol in the presence of sulfuric acid and toluene (B28343) leads to the formation of glycerol esters. google.com The molar ratio of the alcohol to the nitrobenzoic acid can influence the product distribution, with an excess of glycerol favoring the formation of the mono-ester. google.com

Amidation: The synthesis of amides from this compound can be accomplished through various methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide to form an active ester. google.com This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. google.com Another efficient method for amide synthesis is the direct amidation of esters with sodium amidoboranes, which proceeds rapidly at room temperature without the need for a catalyst. nih.gov

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol (e.g., glycerol), acid catalyst (e.g., H₂SO₄), heat, entraining liquid (e.g., toluene)Ester
Amidation (via active ester)1. N-hydroxysuccinimide, DCC 2. AmineAmide
Amidation (from ester)Sodium amidoborane, room temperatureAmide

Reductive and Oxidative Transformations of Nitro and Benzoyl Groups

The nitro and benzoyl groups of this compound offer additional sites for chemical modification through reduction and oxidation reactions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents. A notable method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder at room temperature, which provides good yields without affecting other reducible substituents like the carboxylic acid. niscpr.res.in Other common methods for reducing aromatic nitro compounds to anilines include catalytic hydrogenation (e.g., using Raney nickel or palladium-on-carbon), and reactions with metals in acidic media (e.g., iron in acetic acid) or with reagents like sodium hydrosulfite. wikipedia.org The resulting amino group can then undergo a wide range of subsequent transformations. researchgate.net

Oxidation of the Benzoyl Group: While the benzoyl group is generally stable, the benzylic carbon of related alkylbenzene derivatives can be oxidized to a carboxylic acid under vigorous conditions using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. ncert.nic.inmasterorganicchemistry.com This transformation is particularly relevant for derivatives of this compound where the benzoyl group might be further substituted with an alkyl group. For instance, the oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using molecular oxygen and a catalytic amount of hydrobromic acid under photoirradiation. organic-chemistry.org

Functional GroupTransformationReagents and ConditionsProduct Functional Group
NitroReductionHydrazine glyoxylate, Zn or Mg powder, room temperatureAmino
NitroReductionCatalytic hydrogenation (e.g., Raney Ni, Pd/C)Amino
Alkyl (on Benzoyl Ring)OxidationKMnO₄ or H₂CrO₄, heatCarboxylic Acid
Methyl (on Benzoyl Ring)OxidationO₂, HBr (catalytic), photoirradiationCarboxylic Acid

Chemo- and Regioselective Functionalization of the Aromatic Core

The presence of multiple substituents on the aromatic rings of this compound makes chemo- and regioselective functionalization a challenging yet crucial aspect of its derivatization. The directing effects of the existing functional groups (carboxyl, benzoyl, and nitro) govern the position of incoming electrophiles or nucleophiles. For instance, in electrophilic aromatic substitution reactions, the nitro group is a strong deactivating group and a meta-director, while the carboxylic acid and benzoyl groups are also deactivating and meta-directing. This inherent electronic preference can be exploited or overcome through the use of specific catalysts and reaction conditions to achieve desired substitution patterns.

Protein engineering of enzymes like unspecific peroxygenases has emerged as a powerful tool for achieving high chemo- and regioselectivity in the oxyfunctionalization of aromatic compounds. nih.gov By modifying the active site of the enzyme, it is possible to control whether the oxidation occurs at a benzylic position or on the aromatic ring, and even to direct the reaction to a specific carbon atom. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Arylation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and introducing aryl substituents onto the aromatic core of this compound or its derivatives. rsc.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the arylation of halogenated derivatives of this compound. Recent advancements have enabled Suzuki-Miyaura reactions to be carried out in aqueous media, enhancing the sustainability of the process. nih.gov

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method that couples an unsaturated halide with an alkene to form a substituted alkene. rsc.org While traditionally challenging with free amines, recent developments have enabled the amine-directed Mizoroki-Heck arylation of free allylamines, expanding the scope of this reaction for the synthesis of complex molecules. rsc.org

These cross-coupling reactions provide a direct and efficient route to biaryl compounds and other arylated derivatives, which are common motifs in pharmaceuticals and advanced materials.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The functional groups of this compound and its derivatives can serve as handles for constructing fused heterocyclic systems through cyclization and annulation reactions. Benzo-fused heterocycles are prevalent structures in many biologically active natural products and synthetic drugs. core.ac.uk

For instance, the amino group, obtained from the reduction of the nitro group, can be a key nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles. organic-chemistry.org Similarly, the carboxylic acid and benzoyl ketone can participate in condensation and cyclization reactions to form various fused ring systems, including lactones and other oxygen-containing heterocycles. organic-chemistry.org

[3+2]-Annulation reactions with nitroalkenes are a common strategy for the synthesis of five-membered nitrogen heterocycles. chim.it These reactions can proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise Michael addition-initiated ring closure (MIRC) pathway. chim.it While not a direct reaction of this compound itself, derivatives containing a nitroalkene moiety could undergo such transformations.

The synthesis of fused heterocycles often involves multi-step sequences. For example, a reductive cyclization of a suitably substituted nitro compound can lead to the formation of an indole (B1671886) ring system. researchgate.net

Academic and Research Applications of 2 Benzoyl 5 Nitrobenzoic Acid and Its Derivatives

Building Blocks in Complex Organic Synthesis

The bifunctional nature of 2-benzoyl-5-nitrobenzoic acid, featuring both a carboxylic acid and a ketone group, alongside the electron-withdrawing nitro group, makes it a valuable scaffold in synthetic chemistry.

This compound serves as a key intermediate in the synthesis of a variety of complex aromatic and heteroaromatic molecules. The presence of the nitro group, which can be readily reduced to an amino group, and the carboxylic acid and benzoyl functionalities, which can undergo numerous transformations, allows for the construction of diverse molecular architectures. For instance, derivatives of nitrobenzoic acid are instrumental in creating substituted aromatic compounds that are precursors to more complex structures. orgsyn.orgorgsyn.org

The synthesis of N-substituted 5-nitroanthranilic acid derivatives can be achieved through the amination of related compounds like 2-chloro-5-nitrobenzoic acid. sigmaaldrich.com This highlights the role of the nitrobenzoic acid core in building substituted aromatic systems that are precursors for various dyes, pharmaceuticals, and other functional materials. The strategic placement of the nitro and carboxyl groups allows for regioselective reactions, guiding the synthesis towards specific isomers.

One of the most significant applications of nitrobenzoic acid derivatives is in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

Benzothiazinones: Structurally related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are critical precursors for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.govresearchgate.net BTZs are a promising new class of potent antitubercular agents. nih.govresearchgate.net The synthesis involves the reaction of the benzoic acid derivative with a sulfur source, leading to the formation of the core benzothiazinone structure.

Benzimidazoles and Benzoxazoles: The general synthetic utility of nitro-aromatic compounds extends to the formation of benzimidazoles and benzoxazoles. nih.govresearchwithrutgers.com For example, the synthesis of 2-(5-nitro-2-imidazolyl)-benzimidazoles has been reported, showcasing the role of nitro-substituted precursors. google.com The synthesis of metal complexes with ligands derived from benzimidazoles often starts from nitro-substituted aromatic compounds. nih.govrsc.org The reduction of the nitro group to an amine is a key step, which is then followed by condensation and cyclization reactions to form the desired heterocyclic ring. The general reactivity of the functional groups on the this compound backbone makes it a suitable starting point for similar synthetic strategies.

Table 1: Heterocyclic Systems Derived from Nitrobenzoic Acid Precursors
Heterocyclic SystemPrecursor TypeKey Synthetic StepSignificanceReference
Benzothiazinones (BTZs)2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidCyclization with a sulfur sourceAntitubercular agents nih.govresearchgate.net
BenzimidazolesNitro-substituted phenylenediamines (derived from nitrobenzoic acids)Condensation and cyclizationBiologically active compounds, ligands for metal complexes nih.govrsc.org
BenzoxazolesNitro-substituted aminophenols (derived from nitrobenzoic acids)Condensation and cyclizationScaffolds in medicinal chemistry researchwithrutgers.com

While direct applications of this compound in peptide chemistry are not extensively documented in readily available literature, the functional groups present on the molecule suggest potential utility. The carboxylic acid can be activated for amide bond formation, a fundamental reaction in peptide synthesis. The benzophenone (B1666685) moiety is a well-known photosensitive group, often used as a photo-affinity label to study protein-ligand interactions.

Derivatives of benzoic acid are used to synthesize reagents for various bioconjugation strategies. The ability to introduce a nitro group allows for further functionalization, such as reduction to an amine, which can then be used for linking to biomolecules.

Ligand Design and Coordination Chemistry

The carboxylic acid group of this compound and its derivatives makes them excellent candidates for use as ligands in coordination chemistry. The ability to form stable complexes with a variety of metal ions has led to their use in the synthesis of new metal-organic frameworks (MOFs) and other coordination polymers.

Nitrobenzoic acids, including isomers and substituted derivatives, act as versatile ligands in the synthesis of metal complexes. sigmaaldrich.com For example, 2-chloro-5-nitrobenzoic acid has been used as a ligand to form a one-dimensional coordination polymer with Europium(III). sigmaaldrich.com The coordination typically involves the carboxylate group, which can bind to metal centers in a monodentate, bidentate, or bridging fashion.

The synthesis of metal complexes with ligands derived from the Schiff base of benzoic acid hydrazide has also been reported, demonstrating the versatility of the benzoic acid scaffold in creating multidentate ligands capable of forming stable complexes with metals like Nickel(II) and Cobalt(II). rsc.org Derivatives of benzotriazole (B28993) containing a benzoyl moiety have been used to create ligands for transition metal chelates, which were then studied for their antimicrobial activities. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF.

The study of benzene-1,3,5-triyl-tribenzoic acid on a silver surface demonstrates how carboxylic acid-functionalized aromatic molecules can self-assemble into complex two-dimensional supramolecular networks through hydrogen bonding. mpg.de This highlights the potential of molecules like this compound to participate in the formation of ordered supramolecular structures. The design of MOFs is a major area of research, with applications in gas storage, separation, and catalysis. nih.govrsc.org

Table 2: Examples of Metal-Organic Frameworks with Related Ligands
LigandMetal IonResulting Structure/TopologyKey FindingReference
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II)Fourfold interpenetrating 3D framework (dia topology)Demonstrates the ability of nitro-substituted ligands to form complex, interpenetrating MOF structures. nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II)Non-interpenetrating 3D framework (pcu topology)Shows that subtle changes in synthesis conditions can lead to different framework topologies with the same ligand. nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidNi(II)2D network (sql topology)Illustrates the influence of the metal ion on the dimensionality of the resulting framework. nih.gov
5-Hydroxy-2-nitroisophthalic acidZn(II)3-nodal framework with (4·6·8)(4·6³·8²)(6⁶) topologyUsed for selective adsorption and photocatalytic degradation of organic dyes. researchgate.net

Development of Fluorescent Probes and Chemosensors

Extensive literature searches did not yield any specific academic or research applications of this compound or its direct derivatives in the development of fluorescent probes and chemosensors. While the broader class of nitroaromatic compounds has been investigated for such purposes, there is no available research detailing the synthesis or application of fluorescent probes or chemosensors based on the this compound scaffold.

Role in Polymerization Processes and Functional Materials Development

While direct, documented applications of this compound in polymerization are not extensively reported in readily available scientific literature, its chemical structure suggests a potential role as a monomer in the synthesis of functional polymers, particularly high-performance materials like poly(amide-imide)s and specialty polyesters. The reactivity of its constituent functional groups—the carboxylic acid, the benzoyl group, and the nitro group—provides a basis for its incorporation into polymer chains and for imparting specific properties to the resulting materials.

The carboxylic acid group is the primary reactive site for polymerization. It can undergo condensation reactions with amines to form amide linkages or with alcohols to form ester linkages. This allows for the incorporation of the this compound unit into the main chain of polymers.

The presence of the benzoyl and nitro groups as side functionalities can be leveraged to tailor the properties of the resulting polymer. The bulky benzoyl group can influence the polymer's solubility, thermal properties, and chain packing. The highly polar nitro group can enhance interchain interactions, potentially increasing the glass transition temperature and modifying the material's dielectric properties. Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities, offering a route to further tailor the material's properties.

For instance, in the context of poly(amide-imide)s, a dicarboxylic acid containing a pre-formed imide ring is often reacted with a diamine. While this compound is a monocarboxylic acid, it could be chemically modified to a dicarboxylic acid derivative suitable for such polymerizations. The resulting poly(amide-imide) would feature the benzoyl and nitro moieties as pendant groups, potentially influencing the polymer's processability and final properties.

Similarly, in the synthesis of polyesters, this compound could be incorporated as a comonomer to introduce its specific functionalities into the polyester (B1180765) backbone. This could be a strategy to develop polyesters with enhanced thermal stability or specific optical properties.

Although specific examples of polymerization using this compound are not prevalent in the literature, the principles of polymer chemistry suggest its potential as a valuable building block for creating functional polymers with tailored properties. Further research would be needed to fully explore and document its role in the development of new materials.

Conclusion and Future Research Directions

Synthesis and Reaction Paradigms of 2-Benzoyl-5-nitrobenzoic Acid: A Synthesis

The synthesis of this compound is not extensively documented in current literature, presenting an opportunity for novel synthetic exploration. Based on fundamental principles of organic chemistry, two primary retrosynthetic pathways can be envisioned, each with its own set of challenges and potential outcomes.

Pathway 1: Electrophilic Nitration of 2-Benzoylbenzoic Acid

This approach involves the direct nitration of the readily available 2-benzoylbenzoic acid. The reaction would typically employ a nitrating agent such as a mixture of nitric acid and sulfuric acid. However, the directing effects of the existing substituents—the benzoyl and carboxylic acid groups—will significantly influence the regioselectivity of the nitration. Both the carbonyl group of the benzophenone (B1666685) moiety and the carboxylic acid group are deactivating and meta-directing. This would likely result in a mixture of isomers, with the nitro group being introduced at positions meta to both groups. The desired 5-nitro isomer may be formed, but its isolation from other isomers, such as the 3-nitro and 3'-nitro derivatives, would be a critical and potentially challenging step.

Reactant Reagents Expected Major Products Challenges
2-Benzoylbenzoic acidHNO₃/H₂SO₄Mixture of nitro isomersLow regioselectivity, separation of isomers

Pathway 2: Friedel-Crafts Acylation of a Nitrobenzene Derivative

An alternative route is the Friedel-Crafts acylation of a suitable nitro-substituted aromatic compound with a benzoylating agent. A plausible starting material would be 5-nitrobenzoic acid, which could be converted to its more reactive acid chloride derivative, 5-nitrobenzoyl chloride. Subsequent Friedel-Crafts acylation of benzene (B151609) with this acid chloride in the presence of a Lewis acid catalyst like aluminum chloride could, in principle, yield the target molecule. However, a significant challenge in this pathway is the strong deactivating nature of the nitro group, which severely hampers traditional Friedel-Crafts reactions. libretexts.orgreddit.comlibretexts.orgdoubtnut.com Overcoming this deactivation would likely require harsh reaction conditions or the use of more potent catalytic systems, which could in turn lead to undesired side reactions.

Reactants Reagents Potential Product Challenges
Benzene, 5-Nitrobenzoyl chlorideAlCl₃ (Lewis acid)This compoundStrong deactivation by the nitro group, requiring harsh conditions

The reaction paradigms of this compound are dictated by its three key functional groups: the carboxylic acid, the ketone, and the nitro group. The carboxylic acid moiety can undergo standard reactions such as esterification and amide bond formation. The aromatic nitro group is susceptible to reduction to an amine, which would provide a versatile handle for further functionalization. csbsju.edublogspot.com The benzophenone ketone can be targeted for reduction to an alcohol or for reactions with organometallic reagents. The presence of the electron-withdrawing nitro and benzoyl groups also activates the benzoic acid ring towards nucleophilic aromatic substitution, a reactivity pattern that warrants investigation. nih.govwikipedia.orglibretexts.orglibretexts.org

Unexplored Reactivity and Functionalization Potential of the Compound

The unique arrangement of functional groups in this compound opens up a vast landscape of unexplored reactivity and functionalization potential. A systematic investigation into its chemical behavior is essential to unlock its full utility as a building block in organic synthesis.

Functionalization of the Nitro Group:

The selective reduction of the nitro group to an amine would be a pivotal transformation, yielding 2-benzoyl-5-aminobenzoic acid. This amino derivative would be a valuable intermediate for a variety of subsequent reactions, including:

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl).

Amide and Sulfonamide Formation: Acylation of the amino group to introduce new functionalities and modify the electronic properties of the molecule.

N-Arylation and N-Alkylation: Formation of new carbon-nitrogen bonds to construct more complex molecular architectures.

Modification of the Carboxylic Acid and Ketone Moieties:

The carboxylic acid can be converted into esters, amides, or other derivatives to modulate solubility and biological activity. The ketone can be reduced to a secondary alcohol, which could serve as a chiral center or a site for further reactions.

Nucleophilic Aromatic Substitution (SNAr):

The strong electron-withdrawing character of the nitro group at the 5-position, along with the benzoyl group at the 2-position, makes the aromatic ring susceptible to nucleophilic attack. nih.govwikipedia.orglibretexts.orglibretexts.org Investigating SNAr reactions with various nucleophiles could lead to the synthesis of a diverse library of derivatives with substitutions at positions ortho and para to the nitro group.

Prospects for Advanced Material Science and Catalytic Applications

The benzophenone substructure in this compound suggests potential applications in materials science, particularly in photochemistry. Benzophenone and its derivatives are well-known photosensitizers and are used as photoinitiators in polymerization processes. nih.gov The introduction of a nitro group can significantly influence the photophysical properties of the benzophenone core, potentially leading to new materials for applications in:

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives have been explored as host materials and emitters in OLEDs. mdpi.com The electronic properties of this compound could be tuned for specific applications in electronic devices.

Photocatalysis: The modified electronic structure could impart novel photocatalytic activities, for instance, in organic synthesis or environmental remediation.

Nonlinear Optics: The presence of electron-donating (once the nitro group is reduced) and electron-withdrawing groups on the aromatic system could lead to materials with significant nonlinear optical properties.

Furthermore, the compound and its derivatives, particularly metal complexes, could be investigated for their catalytic potential. The presence of multiple coordination sites (carboxylic acid, ketone, and potentially the nitro group or its reduced form) makes it an interesting ligand for the development of novel catalysts for a range of organic transformations. The catalytic reduction of aromatic nitro compounds is an area of significant research, and derivatives of this molecule could themselves act as catalysts or ligands in such processes. mdpi.combohrium.comresearchgate.net

Integration of Computational and Experimental Methodologies in Future Research

A synergistic approach combining computational chemistry and experimental validation will be crucial for the efficient and targeted exploration of this compound and its derivatives. mdpi.comnih.govacs.org

Computational Modeling:

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties before embarking on extensive experimental work. unamur.beacs.orgnih.gov These predictions can include:

Geometric and Electronic Structure: Understanding the preferred conformation and the distribution of electron density.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of synthesized compounds.

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack.

Thermodynamic and Kinetic Parameters: Modeling reaction pathways to assess the feasibility of proposed synthetic routes and to understand reaction mechanisms.

Computational Method Predicted Property Relevance to Research
Density Functional Theory (DFT)Electronic structure, pKa, Redox potentialsGuiding synthesis and predicting reactivity
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectraUnderstanding photophysical properties for materials science applications
Molecular Dynamics (MD)Solvation and conformational dynamicsPredicting behavior in different solvent environments

Experimental Validation:

The predictions from computational studies must be rigorously tested through experimental work. acs.orgresearchgate.net This would involve:

Synthesis and Characterization: Synthesizing this compound and its derivatives using the most promising routes identified through computational analysis. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be essential.

Reactivity Studies: Performing the reactions predicted by computational models to explore the compound's reactivity and functionalization potential.

Property Measurement: Experimentally determining the photophysical, electrochemical, and catalytic properties of the synthesized compounds and comparing them with the computational predictions.

This iterative process of computational prediction followed by experimental validation will accelerate the discovery of new properties and applications for this compound, ensuring a more efficient and insightful research program.

Q & A

Q. What synthetic routes are effective for laboratory-scale preparation of 2-Benzoyl-5-nitrobenzoic acid?

A common approach involves the nitration of a benzoyl-substituted benzoic acid precursor under controlled conditions. For example, selective nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C). Protecting the carboxylic acid group with a methyl ester during nitration may prevent undesired side reactions. After nitration, hydrolysis under basic conditions (e.g., NaOH/EtOH) regenerates the free acid. Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using polar aprotic solvents like DMSO) can purify the final product .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Solid-phase extraction (SPE) with C18 cartridges or silica-based columns effectively removes polar impurities. For crystalline samples, recrystallization in ethanol/water mixtures (80:20 v/v) yields high-purity material. Thin-layer chromatography (TLC) on silica gel (ethyl acetate:hexane, 3:7) with UV visualization at 254 nm can monitor reaction progress and purity .

Q. What safety precautions are critical when handling this compound?

Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a desiccator under inert gas (argon) to prevent moisture absorption and degradation. Dispose of waste via approved protocols for nitroaromatic compounds, as they may exhibit thermal instability .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction data collected at low temperature (100 K) can be processed using SHELXT for structure solution (via direct methods) and SHELXL for refinement. Key steps:

  • Optimize hydrogen atom placement using riding models.
  • Apply anisotropic displacement parameters for non-H atoms.
  • Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database. Discrepancies in thermal motion or occupancy may require twin refinement or disorder modeling .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

Cross-validate data using complementary techniques:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm aromatic substitution patterns.
  • IR Spectroscopy : Compare the carbonyl stretch (ν(C=O) ~1680 cm⁻¹) to rule out keto-enol tautomerism.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion ([M-H]⁻) and fragmentation pathways. Use software like WinGX to overlay crystallographic and spectroscopic data for consistency checks .

Q. Can the Abraham solvation model predict the solubility of this compound in organic solvents?

Yes. The model uses solute descriptors (E, S, A, B, L) derived from experimental solubility data. For example, studies on structurally similar 2-chloro-5-nitrobenzoic acid determined descriptors (S = 1.400, A = 0.670, B = 0.460, L = 6.513) via regression analysis of solubility in alcohols, ethers, and esters . Apply these parameters to estimate log₁₀(S) in new solvents using the equation:

   log₁₀(S) = c + e·E + s·S + a·A + b·B + l·L  

where coefficients (c, e, s, a, b, l) are solvent-specific.

Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?

Use ¹⁵N-labeled nitro groups or deuterated benzoyl moieties to track reaction pathways:

  • Kinetic Isotope Effects (KIE) : Compare rates of nitro-group reduction (e.g., catalytic hydrogenation) to identify rate-limiting steps.
  • ¹³C NMR : Monitor decarboxylation or esterification by tracking labeled carbons. Computational modeling (DFT) can supplement experimental data to propose transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.